![molecular formula C30H42O4 B12559502 2,2'-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde) CAS No. 143814-26-0](/img/structure/B12559502.png)
2,2'-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde) is an organic compound characterized by its unique structure, which includes a dodecane chain linked by oxy groups to two 4,6-dimethylbenzaldehyde moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde) typically involves the reaction of dodecanediol with 4,6-dimethylbenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Time: The reaction time can vary from several hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde) can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Bromine in acetic acid at room temperature.
Major Products Formed
Oxidation: 2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzoic acid).
Reduction: 2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzyl alcohol).
Substitution: 2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethyl-3-bromobenzaldehyde).
Scientific Research Applications
2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its aldehyde groups, which can react with microbial cell components.
Medicine: Explored for its potential use in drug delivery systems, where its hydrophobic dodecane chain can facilitate the transport of hydrophobic drugs.
Industry: Utilized in the production of specialty polymers and resins, where its unique structure can impart desirable properties such as flexibility and durability.
Mechanism of Action
The mechanism of action of 2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde) depends on its application:
Antimicrobial Activity: The aldehyde groups can form covalent bonds with amino groups in microbial proteins, leading to protein denaturation and cell death.
Drug Delivery: The hydrophobic dodecane chain can interact with lipid membranes, facilitating the transport of hydrophobic drugs across cell membranes.
Polymerization: The aldehyde groups can react with amines or alcohols to form imines or acetals, respectively, which can then undergo further polymerization reactions.
Comparison with Similar Compounds
2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde) can be compared with other similar compounds such as:
1,12-Bis(2-nitrophenoxy)dodecane: Similar in having a dodecane chain linked by oxy groups, but with nitrophenoxy groups instead of dimethylbenzaldehyde groups.
1,1’-[1,12-Dodecanediylbis(oxy)]bis(2-(1,3-butadiyn-1-yl)-4-(2-methyl-2-propanyl)benzene): Similar in having a dodecane chain linked by oxy groups, but with butadiynyl and methylpropanyl groups.
4,4’-[Naphthalene-2,7-diylbis(oxy)]dianiline: Similar in having an oxy-linked structure, but with naphthalene and aniline groups.
The uniqueness of 2,2’-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde) lies in its combination of a long dodecane chain and reactive aldehyde groups, which provide a balance of hydrophobicity and reactivity that is useful in various applications.
Properties
CAS No. |
143814-26-0 |
|---|---|
Molecular Formula |
C30H42O4 |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
2-[12-(2-formyl-3,5-dimethylphenoxy)dodecoxy]-4,6-dimethylbenzaldehyde |
InChI |
InChI=1S/C30H42O4/c1-23-17-25(3)27(21-31)29(19-23)33-15-13-11-9-7-5-6-8-10-12-14-16-34-30-20-24(2)18-26(4)28(30)22-32/h17-22H,5-16H2,1-4H3 |
InChI Key |
CBBSEDQZEGJIMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCCCCCCCCCCCOC2=CC(=CC(=C2C=O)C)C)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-1,3-Dioxolo[4,5-g][2]benzopyran-5-one, 7-propyl-](/img/structure/B12559420.png)
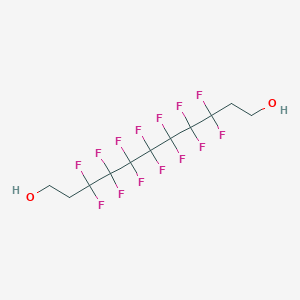
![4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline](/img/structure/B12559427.png)
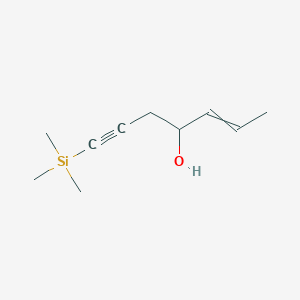
![5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one](/img/structure/B12559435.png)
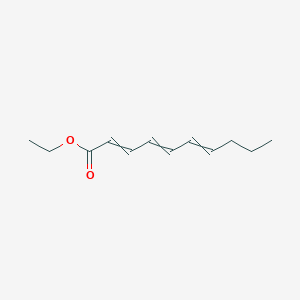
![3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate](/img/structure/B12559449.png)
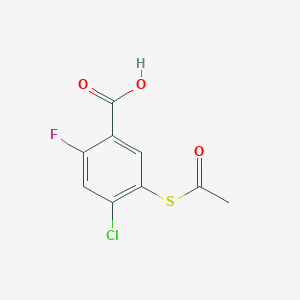
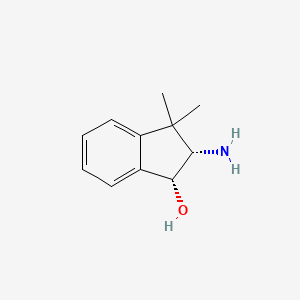


![[(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane]](/img/structure/B12559490.png)
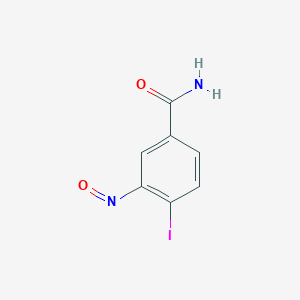
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B12559500.png)
